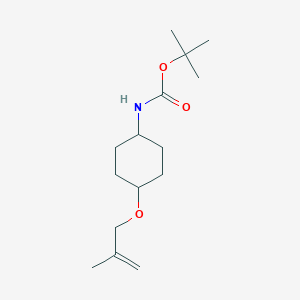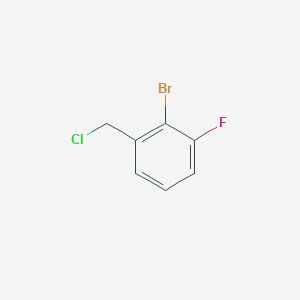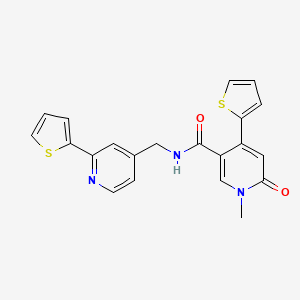
trans Tert-butyl (4-((2-methylallyl)oxy)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“trans Tert-butyl (4-((2-methylallyl)oxy)cyclohexyl)carbamate” is a chemical compound with the molecular formula C15H27NO3 and a molecular weight of 269.38 . It is also known by its IUPAC name, tert-butyl ((1r,4r)-4-((2-methylallyl)oxy)cyclohexyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H27NO3/c1-11(2)10-18-13-8-6-12(7-9-13)16-14(17)19-15(3,4)5/h12-13H,1,6-10H2,2-5H3,(H,16,17)/t12-,13- . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.38 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.科学的研究の応用
Organic Synthesis and Chemical Reactivity
Research on similar compounds indicates a broad interest in the synthesis and reactivity of cyclic carbamate derivatives. For example, studies have explored the acid-catalyzed rearrangement of O-4-tert-butylcyclohexyl methylthiocarbamates, revealing insights into reaction mechanisms and isomerization processes (Fujii, Shuto, & Kinoshita, 1990). Such work underscores the interest in manipulating cyclohexyl carbamates for synthetic purposes, potentially relevant to the design and synthesis of trans Tert-butyl (4-((2-methylallyl)oxy)cyclohexyl)carbamate.
Catalysis and Material Science
Pincer carbonyl complexes of iridium featuring similar tert-butyl and cyclohexyl motifs have been reported, demonstrating applications in catalysis and material science (Jonasson, Polukeev, & Wendt, 2015). Such complexes are crucial for understanding the structural parameters that influence catalytic activity and stability, potentially guiding the design of new catalysts using carbamate structures for enhanced performance.
Chemical Sensing
Carbazole derivatives modified with benzothiazole, akin to the structural framework of this compound, have been utilized in the construction of nanofibers for the detection of volatile acid vapors, showcasing strong blue emissive properties (Sun et al., 2015). This indicates the potential of similar compounds in developing new materials for sensing applications, leveraging the structural characteristics of carbamates for improved sensitivity and selectivity.
特性
IUPAC Name |
tert-butyl N-[4-(2-methylprop-2-enoxy)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-11(2)10-18-13-8-6-12(7-9-13)16-14(17)19-15(3,4)5/h12-13H,1,6-10H2,2-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSAQJZLULPPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2793757.png)



![N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2793763.png)
![Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate](/img/structure/B2793766.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793767.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793769.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2793775.png)
![2-(NAPHTHALENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2793776.png)


